(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine
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Overview
Description
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine is an organic compound with a unique structure characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Conversion of the intermediate compound to the amine using reductive amination techniques with reagents like sodium cyanoborohydride.
Chiral Resolution: Separation of the desired enantiomer using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity and metabolic stability.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine is unique due to its specific combination of fluorine atoms, methyl group, and phenyl group attached to an amine backbone. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-3,3-difluoro-2-methyl-3-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMOJZBHFTEPA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C1=CC=CC=C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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